molecular formula C10H7BrO2 B6219197 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 2743438-12-0

3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B6219197
CAS RN: 2743438-12-0
M. Wt: 239.1
InChI Key:
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Description

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde (3-Br-5-PYOB) is an organic compound belonging to the class of aldehydes. It is an aromatic compound with a molecular formula of C9H7BrO2. 3-Br-5-PYOB is an important intermediate in the synthesis of various organic compounds and is widely used in the pharmaceutical and chemical industries. It is also used in the preparation of various drugs and pharmaceuticals, such as anti-inflammatory agents and antibiotics.

Mechanism of Action

The mechanism of action of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is not fully understood. It is believed that the compound acts as a catalyst in the synthesis of various organic compounds and pharmaceuticals. It is also believed to be involved in the formation of various heterocyclic compounds and compounds containing nitrogen and sulfur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde are not well understood. It is believed that the compound may be involved in the synthesis of various organic compounds and pharmaceuticals, and may also be involved in the formation of various heterocyclic compounds and compounds containing nitrogen and sulfur.

Advantages and Limitations for Lab Experiments

The use of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible starting material, and it is also easy to handle and store. Furthermore, its reaction with bases is fast and efficient. However, it is important to note that 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is a hazardous compound and must be handled with care. It is also important to note that the compound is volatile and may cause irritation to the eyes and skin.

Future Directions

The use of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde in the synthesis of various organic compounds and pharmaceuticals is an area of ongoing research. Future research could focus on improving the efficiency of the synthesis process, as well as exploring new applications for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential for use in the treatment of various diseases. Finally, further research could be conducted to explore the potential of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde as a catalyst for the synthesis of various polymers.

Synthesis Methods

The synthesis of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde can be achieved by a number of different methods. The most common method is the reaction of 2-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde (2-Br-5-PYOB) with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde and 2-bromo-3-(prop-2-yn-1-yloxy)benzaldehyde (2-Br-3-PYOB) as the main products.

Scientific Research Applications

3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is widely used in the field of scientific research. It is used as a starting material for the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of various compounds, such as heterocyclic compounds and compounds containing nitrogen and sulfur. Furthermore, 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is used in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-nitrophenol", "propargyl alcohol", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "acetic anhydride", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitrophenol to 4-bromo-2-aminophenol using sodium hydroxide and sulfuric acid", "Step 2: Protection of the amino group in 4-bromo-2-aminophenol with acetic anhydride to form 4-bromo-2-acetamidophenol", "Step 3: Conversion of 4-bromo-2-acetamidophenol to 3-bromo-5-acetamidobenzaldehyde using sodium hydroxide and sulfuric acid", "Step 4: Deprotection of the acetamido group in 3-bromo-5-acetamidobenzaldehyde with sodium bicarbonate to form 3-bromo-5-hydroxybenzaldehyde", "Step 5: Conversion of 3-bromo-5-hydroxybenzaldehyde to 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde using propargyl alcohol, sodium chloride, and water in the presence of ethyl acetate as a solvent" ] }

CAS RN

2743438-12-0

Molecular Formula

C10H7BrO2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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